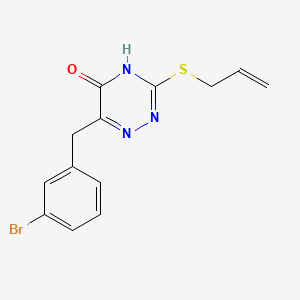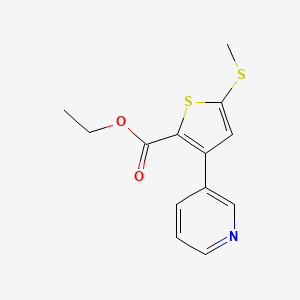![molecular formula C19H21N2O3- B13376458 1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)
1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro functional groups (-NO2) The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound
Méthodes De Préparation
The synthesis of 1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be achieved through several routes:
Analyse Des Réactions Chimiques
1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso compounds or other higher oxidation states.
Reduction: Reduction of the nitro group can yield amines.
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, especially when electron-withdrawing groups are present on the aromatic ring.
Applications De Recherche Scientifique
1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the activity of these targets. Additionally, the compound’s structure allows it to interact with specific binding sites, modulating biological pathways .
Comparaison Avec Des Composés Similaires
1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be compared with other nitro compounds such as nitrobenzene and trinitrotoluene (TNT):
Nitrobenzene: A simpler aromatic nitro compound used primarily as a precursor in the synthesis of aniline.
Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups, used in military and industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H21N2O3- |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-[hydroxy(oxido)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide |
InChI |
InChI=1S/C19H21N2O3/c22-18(15-7-6-10-17(13-15)21(23)24)20-14-19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13,23H,4-5,11-12,14H2,(H,20,22)/q-1 |
Clé InChI |
ROBZYXDNDBVRHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)N(O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13376383.png)
![2-[(2-methoxyanilino)methyl]-4(3H)-quinazolinone](/img/structure/B13376389.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376391.png)
![N-(2,6-dichlorophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13376406.png)


![3-[1-(4-iodophenyl)-1H-tetraazol-5-yl]-4-methylquinoline](/img/structure/B13376415.png)
![(3aS,6R)-N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B13376425.png)
![2-{[4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B13376443.png)

![5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B13376452.png)
![N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13376453.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
